molecular formula C11H16O3Si B1626779 2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin CAS No. 94158-47-1

2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin

Cat. No. B1626779
CAS RN: 94158-47-1
M. Wt: 224.33 g/mol
InChI Key: UIMKIFAISLCAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin, also known as TDB, is a chemical compound that has been of interest in the scientific community due to its potential applications in medicine and research. TDB is a benzoxasilepine derivative that has been shown to have various biochemical and physiological effects, including anti-inflammatory and analgesic properties.

Scientific Research Applications

2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin has been shown to have potential applications in various fields of scientific research, including pharmacology, neuroscience, and immunology. In pharmacology, 2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain-relieving drugs. In neuroscience, 2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin has been shown to modulate the activity of certain neurotransmitters, suggesting that it may have potential applications in the treatment of neurological disorders. In immunology, 2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin has been shown to have immunomodulatory effects, suggesting that it may have potential applications in the treatment of autoimmune diseases.

Mechanism Of Action

The mechanism of action of 2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin has been shown to modulate the activity of certain neurotransmitters, including dopamine and serotonin, suggesting that it may have potential applications in the treatment of neurological disorders. 2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin has also been shown to modulate the activity of certain enzymes and cytokines, suggesting that it may have potential applications in the treatment of inflammatory and autoimmune diseases.

Biochemical And Physiological Effects

2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin has been shown to have various biochemical and physiological effects, including anti-inflammatory and analgesic properties. 2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin has also been shown to modulate the activity of certain neurotransmitters, suggesting that it may have potential applications in the treatment of neurological disorders. 2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin has also been shown to modulate the activity of certain enzymes and cytokines, suggesting that it may have potential applications in the treatment of inflammatory and autoimmune diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin in lab experiments is its potential to modulate various signaling pathways in the body, making it a useful tool for studying the mechanisms of certain diseases and disorders. However, one limitation of using 2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of 2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin. One potential direction is the development of new pain-relieving drugs based on the anti-inflammatory and analgesic properties of 2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin. Another potential direction is the development of new treatments for neurological disorders based on the ability of 2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin to modulate the activity of certain neurotransmitters. Additionally, further research is needed to fully understand the mechanisms of action of 2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin and its potential applications in the treatment of inflammatory and autoimmune diseases.

properties

IUPAC Name

2,2-dimethoxy-4,5-dihydro-3H-1,2-benzoxasilepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3Si/c1-12-15(13-2)9-5-7-10-6-3-4-8-11(10)14-15/h3-4,6,8H,5,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMKIFAISLCAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si]1(CCCC2=CC=CC=C2O1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50240833
Record name 2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50240833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin

CAS RN

94158-47-1
Record name 2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94158-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094158471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50240833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.093.702
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WSB5682SF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin
Reactant of Route 2
2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin
Reactant of Route 3
2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin
Reactant of Route 4
2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin
Reactant of Route 5
2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin
Reactant of Route 6
2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.